molecular formula C8H8O4 B1329674 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid CAS No. 480-65-9

4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid

Cat. No.: B1329674
CAS No.: 480-65-9
M. Wt: 168.15 g/mol
InChI Key: QOADIMYPCZMZSG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H8O4 and a molecular weight of 168.151 g/mol This compound is part of the pyran family, characterized by a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4,6-dimethyl-2-pyrone with malonic acid in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylate: An ester derivative with similar structural features.

    4,6-Dimethyl-2-oxo-2H-pyran-5-carboxamide: An amide derivative with comparable properties.

    4,6-Dimethyl-2-oxo-2H-pyran-5-carboxaldehyde: An aldehyde derivative with related chemical behavior.

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,4-dimethyl-6-oxopyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-3-6(9)12-5(2)7(4)8(10)11/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOADIMYPCZMZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197386
Record name 4,6-Dimethyl-5-formylpyran-2-one
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

480-65-9
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Record name 4,6-Dimethyl-5-formylpyran-2-one
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Record name 4,6-dimethyl-5-formylpyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid esters can undergo?

A1: this compound esters are versatile building blocks in organic synthesis. They readily undergo inverse electron demand Diels-Alder reactions with morpholino enamines. [, ] Depending on the specific enamine used, this reaction can regiospecifically produce either 3- or 4-substituted-2,6-dimethylbenzoates or 3-alkyl-2,6-dimethyl-4-morpholinocyclohexa-1,5-diene-1-carboxylates. [, ] This highlights the potential for targeted synthesis of diverse structures. Additionally, the ethyl ester of this compound can condense with aromatic aldehydes, leading to the formation of 4-methyl-6-(2-arylvinyl)-2-oxo-2H-pyran-5-carboxylic acids. [] This reaction pathway expands the possibilities for creating compounds with extended conjugation and potentially interesting photophysical properties.

Q2: Can you provide an example of the synthetic utility of this compound derivatives?

A2: One example lies in the preparation of 4-methyl-6-(2-arylvinyl)-2-oxo-2H-pyran-5-carboxylic acids. [] These compounds, synthesized via the condensation reaction of the ethyl ester of this compound with aromatic aldehydes, represent a novel class of compounds. While their specific properties and applications require further investigation, the presence of the extended conjugated system suggests potential in areas like materials science or medicinal chemistry.

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